molecular formula C6H2Br2F2 B1593079 2,5-Dibromo-1,3-difluorobenzene CAS No. 128259-71-2

2,5-Dibromo-1,3-difluorobenzene

Cat. No. B1593079
M. Wt: 271.88 g/mol
InChI Key: OCUXAWVQPORIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-1,3-difluorobenzene is a chemical compound with the molecular formula C6H2Br2F2 and a molecular weight of 271.89 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and chemical production processes .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-1,3-difluorobenzene consists of a benzene ring substituted with two bromine atoms and two fluorine atoms . The exact positions of these substituents can be inferred from the name: the bromine atoms are located at the 2nd and 5th positions of the benzene ring, while the fluorine atoms are at the 1st and 3rd positions .


Physical And Chemical Properties Analysis

2,5-Dibromo-1,3-difluorobenzene is a solid at room temperature . It has a predicted boiling point of 203.1±35.0 °C and a predicted density of 2.087±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

Organic Synthesis and Chemical Intermediates

2,5-Dibromo-1,3-difluorobenzene serves as a precursor for various organic transformations. Its derivatives play a crucial role in synthesizing benzoic acids and bromobenzoic acids. For example, 1,2-Dibromobenzenes, closely related to 2,5-Dibromo-1,3-difluorobenzene, are valuable for reactions based on benzynes, a type of reactive intermediate in organic chemistry (Diemer, Leroux, & Colobert, 2011).

Fluorinated Chromophores

Fluorinated derivatives of 2,5-Dibromo-1,3-difluorobenzene have been studied for their effects on molecular properties and solid-state organization. These studies are significant for understanding the impact of fluorine substitution in molecular design, which is pivotal in the development of new materials and chemical sensors (Renak et al., 1999).

Biodegradation Studies

Research into the biodegradation of compounds like 2,5-Dibromo-1,3-difluorobenzene, which are used in pharmaceutical and agricultural chemical synthesis, is crucial. Studies on the biodegradation of difluorobenzenes by specific microbial strains contribute to understanding environmental impacts and potential bioremediation strategies (Moreira et al., 2009).

Spectroscopic Analysis

The compound and its derivatives have been the subject of various spectroscopic analyses, including fluorine magnetic resonance studies and microwave spectra analysis. These studies provide insights into the molecular geometry and electronic properties, essential for material science and chemical engineering applications (Kerr, Quinn, & Rae, 1980).

Catalysis and Chemical Reactions

2,5-Dibromo-1,3-difluorobenzene is used in catalytic processes and chemical reactions such as Sonogashira reactions, which are vital in organic synthesis. These reactions demonstrate the versatility and importance of the compound in constructing complex organic molecules (Reimann et al., 2012).

Material Science

This compound's derivatives are integral in developing new polymeric materials. For instance, studies on graft copolymers using derivatives of 2,5-Dibromo-1,3-difluorobenzene contribute significantly to polymer science, impacting areas like electronics and nanotechnology (Cianga, Hepuzer, & Yagcı, 2002).

Safety And Hazards

This compound is labeled with the GHS07 signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,5-dibromo-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUXAWVQPORIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641036
Record name 2,5-Dibromo-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-1,3-difluorobenzene

CAS RN

128259-71-2
Record name 2,5-Dibromo-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibromo-3,5-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-1,3-difluorobenzene
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-1,3-difluorobenzene
Reactant of Route 3
2,5-Dibromo-1,3-difluorobenzene
Reactant of Route 4
Reactant of Route 4
2,5-Dibromo-1,3-difluorobenzene
Reactant of Route 5
Reactant of Route 5
2,5-Dibromo-1,3-difluorobenzene
Reactant of Route 6
Reactant of Route 6
2,5-Dibromo-1,3-difluorobenzene

Citations

For This Compound
12
Citations
R Bolton, ESE Owen - Journal of fluorine chemistry, 1990 - Elsevier
Photochemically induced reaction of fluorobenzene and a range of polyfluorobenzenes, both in an excess of the arene and with fluorotrichloromethane as solvent, gave isolable …
Number of citations: 8 www.sciencedirect.com
Q Li, Y Wu, X Wang, Q Yang, J Hu… - … A European Journal, 2022 - Wiley Online Library
Two boron‐, sulfur‐ and nitrogen‐doped polycyclic aromatic hydrocarbon multiple resonance thermally activated delayed fluorescence emitters with high photoluminescent quantum …
F Chen, J Hu, X Wang, S Shao, L Wang, X Jing… - Science China …, 2020 - Springer
Three kinds of through-space charge transfer (TSCT) blue polymers containing non-conjugated polystyrene backbone together with spatially-separated acridan donor and oxygen-…
Number of citations: 9 link.springer.com
L Yang, P Wang, K Zhang, S Wang, S Shao, L Wang - Dyes and Pigments, 2023 - Elsevier
Three multiple resonance thermally activated delayed fluorescence dendrimers (BSeN-Cz, BSeN-DCz and BSeN-TCz) are developed by introducing the first-, second- and third-…
Number of citations: 1 www.sciencedirect.com
Y Chang, Y Wu, X Wang, W Li, Q Yang, S Wang… - Chemical Engineering …, 2023 - Elsevier
Different from boron, nitrogen-based multiple resonance thermally activated delayed fluorescence (MR-TADF) emitters, boron (B), sulfur (S)-doped polycyclic aromatic hydrocarbons (…
Number of citations: 12 www.sciencedirect.com
JP Liu, L Chen, L Zhao, CY Tong, SM Wang… - Chinese Journal of …, 2023 - Springer
Three carbazole-based multiple resonance dendrimers namely D1-BNN, D2-BNN and D3-BNN, are developed for solution-processed narrowband blue organic light-emitting diodes (…
Number of citations: 1 link.springer.com
X Huang, Y Xu, J Miao, YY Jing, S Wang… - Journal of Materials …, 2023 - pubs.rsc.org
The development of blue thermally activated delayed fluorescence (TADF) emitters that can simultaneously achieve narrowband emission, high efficiency, and low efficiency roll-off in …
Number of citations: 0 pubs.rsc.org
S Jung, WL Cheung, S Li, M Wang, W Li… - nature …, 2023 - nature.com
The realization of operationally stable blue organic light-emitting diodes is a challenging issue across the field. While device optimization has been a focus to effectively prolong device …
Number of citations: 14 www.nature.com
TH Ha, SW Kang - Highly reduced efficiency roll-off with - papers.ssrn.com
The electrical, thermal, and optical properties of the host material used in the light-emitting layer of a thermally activated delayed fluorescence organic light-emitting diode (TADF-OLED) …
Number of citations: 0 papers.ssrn.com
S Wang, Y Xu, J Miao, T Hua, X Cao, N Li… - Chemical Engineering …, 2023 - Elsevier
Multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters with high efficiency and narrowband blue emission are highly demanded for high-quality displays. In this …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.